4-(hexanoylamino)benzoic Acid
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Overview
Description
4-(Hexanoylamino)benzoic acid is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a hexanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexanoylamino)benzoic acid typically involves the acylation of 4-aminobenzoic acid with hexanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-aminobenzoic acid+hexanoyl chloride→4-(hexanoylamino)benzoic acid+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Hexanoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
4-(Hexanoylamino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(hexanoylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-(hexanoylamino)benzoic acid.
Hexanoyl chloride: Used in the acylation reaction to produce this compound.
Benzoic acid: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of both the hexanoylamino group and the benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
109506-41-4 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(hexanoylamino)benzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-3-4-5-12(15)14-11-8-6-10(7-9-11)13(16)17/h6-9H,2-5H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
XIHKZAWEGFWFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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